molecular formula C16H18O8 B15018754 4-O-[4-(4-methoxy-4-oxobutanoyl)oxyphenyl] 1-O-methyl butanedioate

4-O-[4-(4-methoxy-4-oxobutanoyl)oxyphenyl] 1-O-methyl butanedioate

Katalognummer: B15018754
Molekulargewicht: 338.31 g/mol
InChI-Schlüssel: HGWYZYPWILFQJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-METHOXY-4-OXOBUTANOYL)OXY]PHENYL 1-METHYL BUTANEDIOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a methoxy group, an oxobutanoate moiety, and a phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-METHOXY-4-OXOBUTANOYL)OXY]PHENYL 1-METHYL BUTANEDIOATE typically involves multiple steps, including esterification and acylation reactions. One common method involves the reaction of 4-methoxyphenol with succinic anhydride in the presence of a catalyst such as aluminum chloride to form the intermediate 4-(4-methoxyphenyl)-4-oxobutanoic acid . This intermediate is then esterified with methanol to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-METHOXY-4-OXOBUTANOYL)OXY]PHENYL 1-METHYL BUTANEDIOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxobutanoate moiety can be reduced to form a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 4-(4-methoxyphenyl)-4-oxobutanoic acid.

    Reduction: Formation of 4-(4-methoxyphenyl)-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Wirkmechanismus

The mechanism of action of 4-[(4-METHOXY-4-OXOBUTANOYL)OXY]PHENYL 1-METHYL BUTANEDIOATE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a prodrug that is enzymatically cleaved to release an active drug . The released drug can then interact with cellular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(4-METHOXY-4-OXOBUTANOYL)OXY]PHENYL 1-METHYL BUTANEDIOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, making it a versatile compound in research and industry.

Eigenschaften

Molekularformel

C16H18O8

Molekulargewicht

338.31 g/mol

IUPAC-Name

4-O-[4-(4-methoxy-4-oxobutanoyl)oxyphenyl] 1-O-methyl butanedioate

InChI

InChI=1S/C16H18O8/c1-21-13(17)7-9-15(19)23-11-3-5-12(6-4-11)24-16(20)10-8-14(18)22-2/h3-6H,7-10H2,1-2H3

InChI-Schlüssel

HGWYZYPWILFQJZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCC(=O)OC1=CC=C(C=C1)OC(=O)CCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.